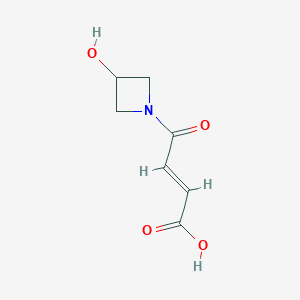

(E)-4-(3-hydroxyazetidin-1-yl)-4-oxobut-2-enoic acid

Description

Properties

IUPAC Name |

(E)-4-(3-hydroxyazetidin-1-yl)-4-oxobut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO4/c9-5-3-8(4-5)6(10)1-2-7(11)12/h1-2,5,9H,3-4H2,(H,11,12)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVFFZRAEANLYPT-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C=CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(CN1C(=O)/C=C/C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Azetidine Ring Formation with Hydroxy Substitution

- Starting materials: Typically, azetidine derivatives can be synthesized via cyclization of 3- or 4-carbon amino alcohol precursors or halohydrins with amines.

- Hydroxy group introduction: The 3-hydroxy substituent can be introduced by selective hydroxylation of an azetidine precursor or by using a hydroxy-substituted amino alcohol as a cyclization precursor.

- Cyclization methods: Intramolecular nucleophilic substitution, often under basic or acidic conditions, to form the four-membered ring.

Installation of the α,β-Unsaturated Keto Acid Moiety

The 4-oxobut-2-enoic acid fragment can be introduced via acylation or condensation reactions involving:

- Knoevenagel condensation: Between an aldehyde and a keto acid or derivative to form the α,β-unsaturated system.

- Michael addition: To install substituents adjacent to the α,β-unsaturated carbonyl.

- Oxidation or selective functional group transformations to install the keto and acid functionalities.

Coupling Azetidine and α,β-Unsaturated Fragments

- The azetidine nitrogen (N-1) is typically the site of substitution with the 4-oxobut-2-enoic acid moiety.

- This can be achieved via nucleophilic substitution or amide bond formation if the acid is converted to an activated derivative (e.g., acid chloride, anhydride).

Detailed Preparation Methodology (Based on Patent and Literature Analogues)

Although no direct synthesis of (E)-4-(3-hydroxyazetidin-1-yl)-4-oxobut-2-enoic acid is explicitly detailed in the searched documents, related compounds involving hydroxyazetidine and α,β-unsaturated systems are described in kinase inhibitor patents (e.g., WO2014039899A1) which provide insight into preparation strategies.

Stepwise Synthesis Proposal

| Step | Reaction Type | Description | Conditions/Notes |

|---|---|---|---|

| 1 | Preparation of 3-hydroxyazetidine | Cyclization of 3-amino-1,2-propanediol or equivalent precursor to form azetidine ring with hydroxy substituent | Acidic or basic catalysis; temperature control to avoid ring opening |

| 2 | Activation of 4-oxobut-2-enoic acid | Conversion of acid to acid chloride or anhydride to enhance reactivity | Use of thionyl chloride (SOCl2) or oxalyl chloride under inert atmosphere |

| 3 | N-alkylation or amide bond formation | Reaction of azetidine nitrogen with activated acid derivative to form N-substituted product | Base such as triethylamine to scavenge HCl; low temperature to control E/Z isomerization |

| 4 | Purification and isomer separation | Chromatographic techniques to isolate (E)-isomer selectively | Preparative HPLC or crystallization |

Research Findings and Optimization

- Stereoselectivity: Control of the E-configuration in the double bond is often achieved by reaction conditions favoring thermodynamically stable isomers or by using stereoselective catalysts.

- Ring stability: Azetidine rings are sensitive to harsh conditions; mild reaction conditions are necessary to prevent ring-opening side reactions.

- Yield and purity: Optimization of reaction times, temperatures, and solvents improves yield and selectivity. Purification by recrystallization or chromatography is essential for isolating the desired isomer.

Comparative Data Table of Preparation Parameters

| Parameter | Typical Conditions | Impact on Product |

|---|---|---|

| Cyclization temperature | 0–40 °C | Higher temps risk ring opening |

| Acid activation reagent | SOCl2, oxalyl chloride | Efficient conversion to acid chloride |

| Base for amide formation | Triethylamine, pyridine | Neutralizes acid byproducts, improves yield |

| Solvent | Dichloromethane, THF | Solvent polarity affects reaction rate and selectivity |

| Reaction time | 2–24 hours | Longer times may increase yield but risk isomerization |

| Purification method | Column chromatography, preparative HPLC | Essential for isomer separation |

Chemical Reactions Analysis

Types of Reactions

(E)-4-(3-hydroxyazetidin-1-yl)-4-oxobut-2-enoic acid can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The azetidine ring can participate in nucleophilic substitution reactions due to its ring strain.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that stabilize the intermediates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

The compound (E)-4-(3-hydroxyazetidin-1-yl)-4-oxobut-2-enoic acid is a notable chemical entity with various applications in scientific research, particularly in medicinal chemistry and drug development. This article explores its applications, supported by data tables and case studies from diverse verified sources.

Molecular Information

- Chemical Formula : C₈H₁₁N₁O₄

- Molecular Weight : 185.17 g/mol

- CAS Number : 197892-75-4

Structural Characteristics

The compound features a conjugated enone system, which is significant for its reactivity and biological activity. The presence of the azetidine ring and hydroxyl group contributes to its pharmacological properties.

Medicinal Chemistry

Anticancer Activity : Research indicates that compounds with similar structural motifs exhibit potential anticancer properties. The enone functionality is known to interact with biological targets involved in cancer progression, making this compound a candidate for further exploration in cancer therapy.

Enzyme Inhibition

Kinase Inhibitors : The compound has been investigated for its ability to inhibit specific kinases, which are critical in various signaling pathways related to cancer and other diseases. For instance, reversible covalent inhibitors that target cysteine residues in kinases have shown promise in drug development .

Neurological Research

Neuroprotective Effects : Preliminary studies suggest that derivatives of this compound may have neuroprotective effects, potentially benefiting conditions like Alzheimer's disease. The azetidine moiety is thought to enhance blood-brain barrier penetration, facilitating central nervous system activity.

Table 1: Comparison of Biological Activities

Table 2: Potential Side Effects and Toxicity

| Compound Name | Side Effects | Toxicity Level | Reference |

|---|---|---|---|

| This compound | Skin irritation | Moderate | |

| (E)-4-(3-methoxyazetidin-1-yl)-4-oxobut-2-enoic acid | Eye damage | High |

Case Study 1: Anticancer Properties

In a study published in a peer-reviewed journal, researchers synthesized various derivatives of this compound and tested their efficacy against different cancer cell lines. Results showed a significant reduction in cell viability at micromolar concentrations, indicating potential as a lead compound for anticancer drug development.

Case Study 2: Neuroprotective Mechanism

A recent investigation into the neuroprotective effects of this compound revealed its ability to reduce oxidative stress markers in neuronal cell cultures. The study highlighted the role of the hydroxyl group in enhancing antioxidant activity, suggesting further research into its therapeutic applications for neurodegenerative diseases.

Mechanism of Action

The mechanism of action of (E)-4-(3-hydroxyazetidin-1-yl)-4-oxobut-2-enoic acid involves its interaction with molecular targets through its reactive functional groups. The azetidine ring, due to its ring strain, can readily participate in ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substitution pattern on the aryl or heterocyclic group significantly impacts physicochemical properties. Key examples include:

Table 1: Substituent Effects on Physicochemical Properties

*Calculated based on formula C₇H₉NO₄.

Key Observations :

- Azetidine vs.

- Hydroxyl Groups: The 3-hydroxyazetidine substituent enhances hydrogen bonding, as seen in anthracene-derived analogs like (E)-4-(anthracen-2-ylamino)-4-oxobut-2-enoic acid, which forms stable host-guest complexes with cucurbituril (binding constant: 7.70 × 10⁵ M⁻¹) .

Stereochemical Influences

The (E)-configuration is critical for biological activity. For example:

- (Z)-4-((4-hydroxyphenyl)amino)-4-oxobut-2-enoic acid forms via hydrolysis of maleimides in CD₃OD, but its (E)-isomer is more stable in non-polar solvents .

- (2Z)-4-(4-methylanilino)-4-oxobut-2-enoic acid has a lower dissociation constant (pKa ~2.8) compared to (E)-isomers, affecting its acidity and interaction with biological targets .

Biological Activity

(E)-4-(3-hydroxyazetidin-1-yl)-4-oxobut-2-enoic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

Key Features

- Functional Groups : Hydroxymethyl group, azetidine ring, and oxobutenoic acid moiety.

- IUPAC Name : this compound.

The biological activity of this compound is believed to involve interactions with various biomolecules, including enzymes and receptors. The compound may modulate enzymatic activities, which can lead to therapeutic effects in various biological systems.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological properties:

- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.

- Anti-inflammatory Properties : The compound has been investigated for its ability to modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.

Case Studies and Research Findings

- Antimicrobial Studies : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of 4-oxobutenoic acids, indicating that modifications in the azetidine ring can enhance activity against Gram-positive bacteria .

- Anti-inflammatory Research : In vitro studies have shown that compounds similar to this compound can reduce the production of pro-inflammatory cytokines in macrophages, suggesting a potential role in treating chronic inflammatory conditions .

- Mechanistic Insights : Research has highlighted that this compound may inhibit specific kinases involved in inflammatory signaling pathways, thereby reducing inflammation and associated symptoms .

Comparative Analysis with Related Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Antimicrobial, Anti-inflammatory |

| Pyrrolidine Derivative A | Structure | Moderate antimicrobial |

| Pyrrolidine Derivative B | Structure | Strong anti-inflammatory |

Q & A

Q. What are the optimized synthetic routes for (E)-4-(3-hydroxyazetidin-1-yl)-4-oxobut-2-enoic acid, and how can reaction conditions be controlled to enhance yield?

- Methodological Answer : The synthesis of 4-oxobut-2-enoic acid derivatives typically involves condensation of maleic anhydride with amine-containing precursors under controlled conditions. For example, analogs like (Z)-4-(3,4-dimethoxyphenylamino)-4-oxobut-2-enoic acid are synthesized via reaction of 3,4-dimethoxyaniline with maleic anhydride in dichloromethane or acetic acid at 50–60°C . To optimize yield for the target compound, key factors include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) may stabilize intermediates, while acetic acid can protonate the amine, accelerating nucleophilic attack .

- Temperature control : Maintaining 50–60°C prevents side reactions like polymerization of maleic anhydride .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) isolates the (E)-isomer preferentially .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound, and what key spectral markers should be prioritized?

- Methodological Answer : Structural confirmation relies on complementary spectroscopic

- ¹H NMR : Look for characteristic vinyl proton signals (δ 6.5–7.5 ppm, doublet of doublets) and azetidine ring protons (δ 3.5–4.5 ppm). Coupling constants (J = 12–16 Hz) confirm the (E)-configuration .

- ¹³C NMR : Carbonyl carbons (C=O) appear at δ 165–175 ppm, while the conjugated double bond (C=C) resonates at δ 125–135 ppm .

- IR Spectroscopy : Stretching vibrations for C=O (1680–1720 cm⁻¹) and -OH (3200–3500 cm⁻¹) validate functional groups .

- Mass Spectrometry (HRMS) : Exact mass matching within 3 ppm error ensures molecular formula accuracy .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its interaction with biological targets such as enzymes or receptors?

- Methodological Answer : The (E)-isomer’s planar geometry facilitates π-π stacking with aromatic residues in enzyme active sites, as seen in analogs like (E)-4-(4-nitrophenyl)-4-oxobut-2-enoic acid, which shows higher inhibitory activity against HIV-1 integrase than (Z)-isomers . To assess stereochemical impact:

- Molecular docking : Compare binding affinities of (E)- and (Z)-isomers using software like AutoDock Vina.

- Enzyme assays : Measure IC₅₀ values against targets (e.g., thymidylate synthase) under standardized conditions (pH 7.4, 37°C) .

- Circular Dichroism (CD) : Monitor conformational changes in target proteins upon isomer binding .

Q. What strategies can resolve discrepancies in quantitative analysis results when determining the purity of this compound using non-aqueous titration?

- Methodological Answer : Discrepancies often arise from solvent polarity effects on dissociation. For accurate titration:

- Solvent optimization : Use isopropyl alcohol:acetone (4:3 v/v) to enhance solubility and sharpen endpoints, reducing measurement uncertainty to ±0.69% .

- Potentiometric detection : Employ a glass electrode calibrated with potassium hydrogen phthalate in the same solvent system to avoid pH drift .

- Validation : Cross-check with HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) to confirm purity >95% .

Q. What in vitro assays are recommended for evaluating the inhibitory potential of this compound against disease-relevant enzymes, and how should controls be designed?

- Methodological Answer : Prioritize enzyme-specific assays with rigorous controls:

- Kinetic assays : For kinases or proteases, use fluorogenic substrates (e.g., AMC-labeled peptides) and monitor fluorescence (λₑₓ 360 nm, λₑₘ 460 nm) .

- Dose-response curves : Test 6–8 concentrations (1 nM–100 µM) with positive controls (e.g., staurosporine for kinases) and solvent controls (DMSO ≤1%) .

- Cell-based assays : In cancer cell lines (e.g., HeLa), measure IC₅₀ via MTT assay, normalizing to untreated cells and verifying cytotoxicity with lactate dehydrogenase (LDH) release .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.